4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide -

4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide

Catalog Number: EVT-4018281
CAS Number:
Molecular Formula: C23H20ClN3O3
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: CTPB is a potent activator of the p300 histone acetyltransferase (HAT) activity. It is derived from anacardic acid and its pentadecyl hydrocarbon chain plays a crucial role in activating p300 HAT activity in specific contexts. [] Relevance: CTPB shares the core benzamide structure with 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide. The presence of a long alkyl chain in CTPB distinguishes it from the main compound, but both are investigated for their effects on enzyme activity. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB)

Compound Description: CTB also exhibits activating effects on p300 HAT activity, with its activity being influenced by the relative positioning of the -CF3 and -Cl substituents on the phenyl ring. [] Relevance: CTB shares the core benzamide structure and the trifluoromethyl-substituted phenyl ring with both CTPB and 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, highlighting the significance of these structural features in modulating p300 HAT activity. []

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor. [] It has shown promise in treating various cancers, including pancreatic cancer. []Relevance: While GDC-0449 lacks the hydrazonoyl moiety present in 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, both compounds share the core benzamide structure and have halogen substituents on the benzene ring, indicating potential similarities in their molecular recognition properties. [, ]

5-chloro-2-methoxy-N-(2-(4-methoxy-3-methyl aminothio carbonylamino sulfonyl phenyl)ethyl) benzamide sodium salt

Compound Description: This compound, a sodium salt derivative, is relevant due to its similar core structure to other compounds discussed in the papers. []Relevance: While it lacks the hydrazonoyl group of 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, it shares the core benzamide structure and possesses halogen and methoxy substituents on the benzene rings, suggesting potential overlap in their chemical space. []

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) Benzamide Derivatives (6a-j)

Compound Description: This series of compounds incorporates a beta-lactam ring and exhibits promising anti-tubercular activity against Mycobacterium tuberculosis (MTB) with minimal cytotoxicity. [, ]Relevance: Although structurally distinct from 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, the presence of a benzamide moiety and halogen-substituted benzene rings in both suggests potential shared features in their pharmacophore. [, ]

N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These two series of compounds were investigated for their potential plant growth regulating activity. Some derivatives exhibited higher plant growth promoting activity than the standard benzyladenine. [] Relevance: These compounds, particularly the N-(2-benzoyl-4-chlorophenyl)benzamides, share the benzamide moiety and a chlorophenyl substitution pattern with 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, suggesting potential similarities in their molecular recognition and binding properties. []

3-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}-N-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]benzamide

Compound Description: This compound demonstrates potent inhibitory activity against B-RafV600E kinase and exhibits promising antiproliferative effects against A375 cells with low toxicity. []Relevance: Although structurally distinct from 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, both compounds contain a benzamide core structure. Additionally, the presence of chlorine and trifluoromethyl substituents on the phenyl ring in this compound highlights the potential significance of these substitutions in modulating biological activity, a feature also present in some of the other related compounds discussed. []

5-Chloro-N-(4-(N-(substituted phenyl)sulfamoyl)phenethyl)salicylamide and 5-Chloro-2-methoxy-N-(4-(N-(substituted phenyl)sulfamoyl)benzyl/phenethyl)benzamide Derivatives

Compound Description: These series of compounds, incorporating sulfonamide and salicylamide or benzamide moieties, demonstrated potential as PD-L1 inhibitors and exhibited varying degrees of anti-proliferative activity against different cancer cell lines. []Relevance: While these compounds have structural differences from 4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, they share the core benzamide structure and possess halogen substituents on the benzene ring, suggesting potential similarities in their chemical properties and biological activities. []

Properties

Product Name

4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide

IUPAC Name

N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-3-methoxybenzamide

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C23H20ClN3O3/c1-15(26-27-23(29)18-6-4-8-21(14-18)30-2)17-5-3-7-20(13-17)25-22(28)16-9-11-19(24)12-10-16/h3-14H,1-2H3,(H,25,28)(H,27,29)/b26-15-

InChI Key

WUYKYODLOUKMLW-YSMPRRRNSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)OC)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)OC)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.